molecular formula C14H15N3O3 B6623183 4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid

4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid

Cat. No. B6623183
M. Wt: 273.29 g/mol
InChI Key: OLVMBJASMPOHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid, also known as EPM-01, is a chemical compound that has been extensively studied in scientific research. It is a small molecule inhibitor that has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of 4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including matrix metalloproteinases and histone deacetylases. 4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. Further studies are needed to fully elucidate the mechanism of action of 4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid.
Biochemical and Physiological Effects
4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. 4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid has also been shown to have anti-inflammatory effects and to inhibit the activity of histone deacetylases, which play a role in gene expression. Additionally, 4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair.

Advantages and Limitations for Lab Experiments

4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high specificity and potency in inhibiting the activity of its target enzymes. However, 4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid also has limitations. It has low solubility in water, which can limit its use in certain biological assays. Additionally, further studies are needed to fully understand the toxicity and pharmacokinetics of 4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid.

Future Directions

There are several future directions for the study of 4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid. One area of research is the development of more potent and selective inhibitors of matrix metalloproteinases. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid and to understand its toxicity and pharmacokinetics. 4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid also has potential applications in the treatment of other diseases, such as inflammatory disorders and cardiovascular disease. Further studies are needed to explore these potential applications.

Synthesis Methods

4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid can be synthesized using a multi-step process. The first step involves the reaction of 5-ethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to obtain 5-ethyl-1H-pyrazole-3-carbonyl chloride. The second step involves the reaction of 5-ethyl-1H-pyrazole-3-carbonyl chloride with 4-aminobenzoic acid to obtain 4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid. The synthesis process has been optimized to obtain high yields and purity of 4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid.

Scientific Research Applications

4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. Additionally, 4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix and play a role in tumor invasion and metastasis.

properties

IUPAC Name

4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-2-11-7-12(17-16-11)13(18)15-8-9-3-5-10(6-4-9)14(19)20/h3-7H,2,8H2,1H3,(H,15,18)(H,16,17)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVMBJASMPOHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1)C(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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